molecular formula C10H9BrO3 B2750501 8-Bromochroman-3-carboxylic acid CAS No. 1691794-69-0

8-Bromochroman-3-carboxylic acid

Cat. No. B2750501
CAS RN: 1691794-69-0
M. Wt: 257.083
InChI Key: NGZDYSMQMJYANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromochroman-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 . It is used in research and as a building block in chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 8th carbon of the chroman ring and a carboxylic acid group attached to the 3rd carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.08 and is stored in a dry room at room temperature . Carboxylic acids generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Synthesis Optimization and Application in Drug Discovery

The optimization of synthetic routes for chromone-based compounds, including 8-Bromochroman-3-carboxylic acid derivatives, has been a significant focus. For instance, Cagide et al. (2019) demonstrated the microwave-assisted synthesis of chromone-2-carboxylic acids, showcasing a cost-effective, safe, and fast method that yields high-purity compounds without the need for tedious purification. This advancement facilitates the development of chromone-based multitarget-directed ligands, highlighting its importance in speeding up drug discovery processes (Cagide, Oliveira, Reis, & Borges, 2019).

Photolabile Protecting Groups

The field of photolabile protecting groups has seen innovative applications of bromochroman derivatives. Takano et al. (2014) introduced the 8-aza-3-bromo-7-hydroxycoumarin-4-ylmethyl (aza-3-Bhc) group, a highly photosensitive protecting group that offers excellent photolytic efficiency and hydrophilicity. This group is particularly useful in caging glutamates for ester-type and carbamate-type protections, showcasing its utility in biological studies where controlled release of active molecules is required (Takano, Narumi, Ohashi, Suzuki, Furuta, Nomura, & Tamamura, 2014).

Fluorescence Labeling and Chromatography

Another innovative application involves the use of brominated compounds for fluorescence labeling in chromatography. Tsuchiya et al. (1982) described a system for the high-performance liquid chromatography of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as the fluorescence reagent. This method allows for the sensitive detection of carboxylic acids, highlighting the versatility of bromochroman derivatives in analytical chemistry (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZDYSMQMJYANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1691794-69-0
Record name 8-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.